molecular formula C12H17ClN2 B13556713 [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine

[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine

Cat. No.: B13556713
M. Wt: 224.73 g/mol
InChI Key: LRSDICWFUKDASJ-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine: is a chemical compound that belongs to the class of organic compounds known as substituted pyrrolidines. These compounds are characterized by a pyrrolidine ring substituted with various functional groups. The presence of a chlorophenyl group and a methyl group on the pyrrolidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine typically involves the reaction of 4-chlorobenzylamine with a suitable pyrrolidine derivative. One common method involves the reductive amination of 4-chlorobenzaldehyde with 3-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrolidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing neurological processes .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine lies in its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

[1-(4-chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C12H17ClN2/c1-12(8-14)6-7-15(9-12)11-4-2-10(13)3-5-11/h2-5H,6-9,14H2,1H3

InChI Key

LRSDICWFUKDASJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CC=C(C=C2)Cl)CN

Origin of Product

United States

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